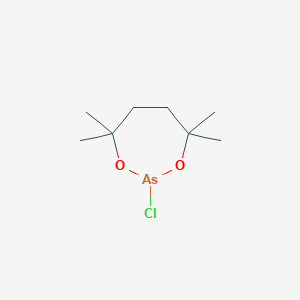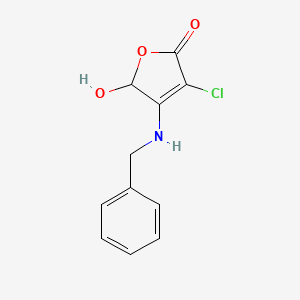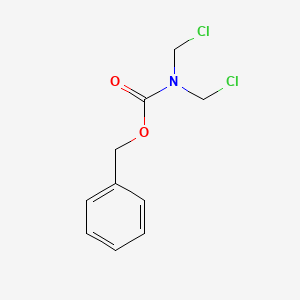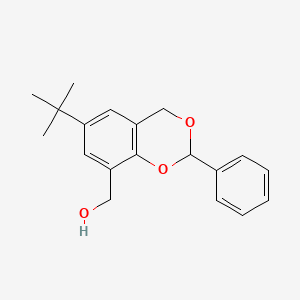![molecular formula C7H5NO2 B14238993 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine CAS No. 375843-40-6](/img/structure/B14238993.png)
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine moieties
Preparation Methods
The synthesis of 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine typically involves multi-step organic reactions. Common synthetic routes include cyclization reactions where oxazole and pyridine derivatives are key starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its derivatives are investigated for therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .
Comparison with Similar Compounds
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their chemical reactivity and biological properties.
Oxirene derivatives: These compounds are less common but are of interest due to their strained ring systems and unique reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
375843-40-6 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2 |
InChI Key |
MUAUQJPNGNUVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3N1C=CO3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)


![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)




